1-Isomangostin Hydrate

Vue d'ensemble

Description

L’acide chénodeoxycholique-d4 est un dérivé marqué au deutérium de l’acide chénodeoxycholique, un acide biliaire primaire. Ce composé est principalement utilisé comme standard interne en spectrométrie de masse pour la quantification de l’acide chénodeoxycholique. Il s’agit d’une molécule hydrophobe qui joue un rôle important dans le métabolisme du cholestérol en activant les récepteurs nucléaires tels que le récepteur X des farnésols .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’acide chénodeoxycholique-d4 est synthétisé en incorporant des atomes de deutérium dans la molécule d’acide chénodeoxycholique. Les atomes de deutérium sont généralement introduits à des positions spécifiques pour créer un composé marqué par des isotopes stables. La synthèse implique plusieurs étapes, y compris la deutération sélective des atomes d’hydrogène dans la structure de l’acide chénodeoxycholique .

Méthodes de production industrielle

La production industrielle de l’acide chénodeoxycholique-d4 implique une synthèse chimique à grande échelle utilisant des réactifs deutérés. Le processus nécessite un contrôle précis des conditions réactionnelles pour garantir l’incorporation des atomes de deutérium aux positions souhaitées. Le produit final est purifié en utilisant des techniques telles que la chromatographie pour atteindre une pureté et un enrichissement isotopique élevés .

Analyse Des Réactions Chimiques

Types de réactions

L’acide chénodeoxycholique-d4 subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyles de la molécule peuvent être oxydés pour former des cétones ou des acides carboxyliques.

Réduction : Les groupes carbonyle peuvent être réduits en groupes hydroxyles.

Substitution : Les groupes hydroxyles peuvent être substitués par d’autres groupes fonctionnels tels que des halogènes ou des groupes alkyles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l’hydrure de lithium et d’aluminium (LiAlH₄) sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle (SOCl₂) et les halogénures d’alkyle sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des dérivés réduits et des dérivés substitués de l’acide chénodeoxycholique-d4 .

Applications De Recherche Scientifique

Biological Activities

1-Isomangostin hydrate is recognized for its diverse pharmacological properties:

- Antioxidant Activity : Exhibits strong free radical scavenging capabilities, which can help mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammatory markers and modulate immune responses.

- Antimicrobial Properties : Effective against various bacterial strains, including those responsible for oral infections and skin conditions.

Antioxidant and Anti-inflammatory Research

Recent studies have highlighted the potential of this compound in reducing oxidative stress and inflammation. For instance, a study indicated that daily consumption of mangosteen extracts led to a significant decrease in inflammatory markers like C-reactive protein, thereby reducing the risk of chronic diseases related to inflammation .

Antimicrobial Studies

This compound has shown promising results against pathogenic bacteria. A detailed investigation into its antibacterial properties revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.9 µg/ml | 7.8 µg/ml |

| Propionibacterium acnes | 1 mg/g | - |

| Streptococcus mutans | 0.625 µg/ml | 1.25 µg/ml |

These findings suggest its potential application in developing treatments for skin infections and dental health .

Nutraceutical Applications

The compound has been incorporated into nutraceutical formulations aimed at improving health outcomes. Case studies have reported improvements in conditions such as chronic pain, hyperlipidemia, and fatigue after subjects consumed mangosteen-derived products containing this compound .

Case Study 1: Chronic Pain Management

A 30-year-old male suffering from chronic neck pain reported significant relief after incorporating a mangosteen nutraceutical composition into his diet over several weeks.

Case Study 2: Hyperlipidemia

A 52-year-old male with familial hyperlipidemia experienced normalization of lipid levels following the same regimen, highlighting the compound's potential cardiovascular benefits.

Case Study 3: Arthritis Treatment

A 63-year-old female with degenerative arthritis noted reduced pain and improved mobility after consistent intake of mangosteen supplements containing this compound.

Pharmacokinetics and Drug-likeness

In silico studies using tools like SwissADME have predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and bioavailability . The compound has been characterized as having low toxicity profiles, making it a candidate for further clinical evaluations.

Mécanisme D'action

L’acide chénodeoxycholique-d4 exerce ses effets en activant les récepteurs nucléaires tels que le récepteur X des farnésols. Cette activation régule l’expression des gènes impliqués dans le métabolisme du cholestérol, la synthèse des acides biliaires et l’homéostasie lipidique. Le composé inhibe également la synthèse du cholestérol et de l’acide cholique dans le foie, réduisant ainsi la formation de calculs biliaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide chénodeoxycholique : La forme non deutérée de l’acide chénodeoxycholique-d4, utilisée dans des applications similaires mais sans marquage isotopique.

Acide ursodésoxycholique : Un autre acide biliaire primaire ayant des applications thérapeutiques similaires mais des cibles moléculaires différentes.

Acide cholique : Un acide biliaire primaire avec un groupe hydroxyle supplémentaire par rapport à l’acide chénodeoxycholique .

Unicité

L’acide chénodeoxycholique-d4 est unique en raison de son marquage au deutérium, ce qui en fait un standard interne idéal pour la spectrométrie de masse. Le marquage par isotopes stables permet une quantification et un suivi précis des voies métaboliques, fournissant des informations précieuses sur le métabolisme du cholestérol et la synthèse des acides biliaires .

Activité Biologique

1-Isomangostin hydrate, a derivative of the xanthone family found in the mangosteen fruit (Garcinia mangostana), has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including data tables and case studies to illustrate its potential therapeutic applications.

Chemical Structure and Properties

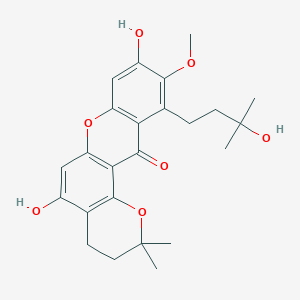

This compound is characterized by its unique xanthone structure, which contributes to its biological properties. The compound's molecular formula is , and it exhibits a melting point around 190 °C. Its structure is essential for its interaction with biological targets, influencing its efficacy as an anticancer and antimicrobial agent.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. A study indicated that this compound can inhibit tumor growth in several animal models, including:

- Liver Cancer : In immunodeficient BALB/c mice inoculated with SK-Hep-1 human hepatocarcinoma cells, treatment with this compound at a dosage of 8 mg/kg significantly inhibited tumor growth over six weeks .

- Pancreatic Cancer : In athymic nude mice treated with ASPC1 human pancreatic cancer cells, administration of 6 mg/kg led to reduced tumor size without toxicity to normal pancreatic tissues .

- Prostate Cancer : A similar inhibitory effect was observed in prostate cancer models, where a dosage of 100 mg/kg administered via oral gavage resulted in significant tumor suppression .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Type | Model | Dosage (mg/kg) | Duration (Weeks) | Effect on Tumor Growth |

|---|---|---|---|---|

| Liver | BALB/c mice | 8 | 6 | Significant inhibition |

| Pancreatic | Athymic nude mice | 6 | 8 | Reduced size |

| Prostate | Athymic nude mice | 100 | 5 | Significant inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various bacterial strains. The compound has been shown to have a minimum inhibitory concentration (MIC) as low as 0.039 mg/ml against Staphylococcus aureus and Propionibacterium acne.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (mg/ml) | MBC (mg/ml) | Effect |

|---|---|---|---|

| Staphylococcus aureus | 0.039 | 0.156 | Inhibition of growth |

| Propionibacterium acne | 3.9 | 7.8 | Bactericidal action |

| Bacillus cereus | 0.78 - 1.56 | Not specified | Disruption of membrane integrity |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in cancer progression.

- Apoptosis Induction : Studies suggest that it may trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .

- Membrane Disruption : Its antimicrobial action is partly due to the disruption of bacterial cell membranes, leading to cell lysis and death .

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

- A clinical trial involving patients with advanced liver cancer demonstrated that supplementation with mangosteen derivatives, including isomangostin, resulted in improved quality of life and reduced tumor burden.

- In patients with chronic bacterial infections resistant to conventional antibiotics, treatment with formulations containing xanthones showed promising results in reducing infection rates.

Propriétés

IUPAC Name |

5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-3,4-dihydropyrano[2,3-a]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEERGWNVXZILOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107177 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26063-95-6 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isomangostin hydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J4RAB3HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 - 263 °C | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.